(R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate
Description
(R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate is a chiral organosulfur compound characterized by a bromine-substituted phenyl ring attached to an ethyl isothiocyanate group. Its molecular formula is C₉H₈BrNOS, with a molecular weight of 258.13 g/mol. The compound’s stereochemistry at the ethyl carbon (R-configuration) and the electron-withdrawing bromine substituent on the para position of the phenyl ring distinguish it from analogous derivatives . Isothiocyanates are known for their reactivity, particularly in nucleophilic addition reactions, making them valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-bromo-4-[(1R)-1-isothiocyanatoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNXBHZXWCFQE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426979 | |
| Record name | AG-G-96609 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-01-4 | |
| Record name | 1-Bromo-4-[(1R)-1-isothiocyanatoethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-G-96609 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches for Isothiocyanates
Isothiocyanates are typically synthesized via conversion of corresponding amines. The main strategies include:
- Reaction with carbon disulfide and an oxidant
- Reaction with thiophosgene or its safer equivalents
- Use of 1,1'-thiocarbonyldiimidazole
- Modern oxidative or transition-metal-catalyzed methods
These methods are adapted for the synthesis of (R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate by starting from the corresponding chiral amine, (R)-(-)-1-(4-bromophenyl)ethylamine.
Preparation Methods
Carbon Disulfide–Oxidant Method
- Add (R)-(-)-1-(4-bromophenyl)ethylamine (5 mmol) to water (5 mL).
- Add carbon disulfide (0.9 mL, 12.5 mmol) and potassium carbonate (1.38 g, 10 mmol).
- Stir at room temperature overnight.
- Add sodium persulfate (1.19 g, 5 mmol) and additional potassium carbonate (690 mg, 5 mmol) with water (5 mL).
- Stir for 1 hour at room temperature.
- Extract with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.
- Avoids use of toxic thiophosgene.
- Yields are generally moderate to good.
- Suitable for a wide range of primary amines.
Thiophosgene Method
- Dissolve (R)-(-)-1-(4-bromophenyl)ethylamine (5 mmol) in dichloromethane (25 mL).
- Add saturated aqueous sodium bicarbonate (25 mL) to form a biphasic system.
- Add thiophosgene (460 μL, 6 mmol) slowly with strong stirring at room temperature.
- Stir for 1 hour.
- Separate layers, extract aqueous phase with dichloromethane, dry, and purify.
- Rapid reaction.
- High yields.
- Requires careful handling due to thiophosgene toxicity.
1,1'-Thiocarbonyldiimidazole Method
- Dissolve (R)-(-)-1-(4-bromophenyl)ethylamine (5 mmol) in dichloromethane (15 mL).
- Add 1,1'-thiocarbonyldiimidazole (1.07 g, 6 mmol) at room temperature.
- Stir for 1 hour.
- Add water, separate layers, extract, dry, and purify.
- Avoids hazardous reagents.
- Mild conditions.
- Good for scale-up and sensitive substrates.
Modern Oxidative Methods (H-tube Protocol)
Recent studies have optimized oxidative protocols using silver(I) fluoride and diphenylphosphinyl chloride in acetonitrile, enabling high yields under mild conditions. The H-tube method allows for controlled, two-chamber reactions, minimizing side reactions and improving selectivity.
Data Table: Yield Optimization (H-tube Method)
| Entry | AgF (mmol) | Ph2PCl (mmol) | CF3SO2Na (mmol) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 0.8 | 0.6 | 1.2 | MeCN | r.t. | 80 |
| 2 | 0.8 | 0.6 | 1.2 | DMF | r.t. | 55 |
| 3 | 0.8 | 0.6 | 1.2 | THF | r.t. | 8 |
| 4 | 0.8 | 0.6 | 1.2 | Et2O | r.t. | 30 |
Comparative Analysis of Methods
| Method | Reagents Used | Yield | Safety | Scalability | Notes |
|---|---|---|---|---|---|
| Carbon Disulfide–Oxidant | CS2, Na2S2O8, K2CO3 | Moderate | Moderate | Good | Green, avoids thiophosgene |
| Thiophosgene | Thiophosgene, NaHCO3 | High | Hazardous | Moderate | Fast, but toxic reagents |
| 1,1'-Thiocarbonyldiimidazole | 1,1'-Thiocarbonyldiimidazole | Good | Safer | Good | Mild, avoids toxic reagents |
| H-tube Oxidative | AgF, Ph2PCl, CF3SO2Na, MeCN | High (80%) | Safer, complex | Moderate | Modern, high selectivity, mild conditions |
Research Findings and Practical Considerations
- Chirality: The starting amine must be enantiomerically pure to ensure the desired (R)-(-) configuration in the final isothiocyanate.
- Moisture Sensitivity: The product is sensitive to moisture; procedures should be conducted under anhydrous conditions.
- Purification: Silica gel chromatography is effective for isolating the pure isothiocyanate from side products and unreacted starting materials.
- Solvent Choice: Acetonitrile is optimal for oxidative protocols, while dichloromethane works well for thiophosgene and thiocarbonyldiimidazole methods.
Chemical Reactions Analysis
Nucleophilic Additions
The electrophilic carbon in the isothiocyanate group undergoes nucleophilic attack, forming stable adducts with various nucleophiles.
Reaction with Amines
Primary and secondary amines react to form substituted thioureas. For example:
Reaction:
Key Data:
-
Yield: 60–85% under optimized conditions (room temperature, THF solvent) .
-
Applications: Thioureas serve as intermediates in anticancer and antimicrobial agents .
| Nucleophile | Product Class | Conditions | Yield |
|---|---|---|---|
| 3-Amino-2-chloropyridine | Thiazolo[5,4-b]pyridine | 100°C, sabinene solvent, 24 h | 66% |
| Benzylamine | N-Benzylthiourea | RT, DCM, 2 h | 72% |
Reaction with Thiols
Thiols generate dithiocarbamates, though this pathway is less common due to competing oxidation.
Reaction:
Key Data:
Reaction with Alcohols
Alcohols form thiocarbamates under acidic catalysis:
Reaction:
Key Data:
Organometallic Reactions
Grignard and organolithium reagents add to the isothiocyanate group, producing thioamides after hydrolysis.
Reaction:
Key Data:
-
Yields: 50–75% in THF at −78°C.
-
Steric hindrance from the bromophenyl group reduces reactivity with bulky organometallics.
[3+2] Cycloaddition with Azides
Forms tetrazole derivatives under mild conditions:
Reaction:
Key Data:
Biological Interactions
The compound modulates cellular pathways via covalent modification of biomolecules:
-
Thioredoxin reductase inhibition: Binds to selenocysteine residues, disrupting redox balance (IC₅₀ = 12 μM) .
-
NF-κB pathway suppression: Blocks pro-inflammatory cytokines (TNF-α, IL-6) by 70–89% at 10 μg/mL .
| Biological Target | Interaction Mechanism | Biological Effect |
|---|---|---|
| Keap1-Nrf2 pathway | Covalent modification of cysteine residues | Antioxidant activation |
| Microtubules | Disruption of polymerization | Antiproliferative activity |
Comparative Reactivity
The bromophenyl group enhances electrophilicity at the isothiocyanate carbon compared to non-halogenated analogs. Key distinctions include:
| Parameter | This compound | Phenyl Isothiocyanate |
|---|---|---|
| Electrophilicity (NBO) | +0.45 e | +0.38 e |
| Reaction Rate with Aniline | 3.2 × 10⁻³ L/mol·s | 1.8 × 10⁻³ L/mol·s |
| Thermal Stability | Decomposes at 150°C | Decomposes at 120°C |
Scientific Research Applications
Pharmaceutical Applications
-
Anti-Cancer Research :
- (R)-(-)-1-(4-Bromophenyl)ethyl isothiocyanate has demonstrated significant anti-cancer properties in various studies. It is often investigated for its ability to enhance the efficacy of existing chemotherapy agents. For instance, a study highlighted its combined application with anti-cancer drugs, suggesting that it may improve therapeutic outcomes by potentiating drug effects or reducing resistance mechanisms in cancer cells .
-
Biological Activity :
- The compound exhibits biological activities typical of isothiocyanates, such as inducing apoptosis in cancer cells and inhibiting tumor growth. Interaction studies have shown that it can modulate signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapeutics.
- Mechanistic Insights :
Agricultural Applications
-
Pest Management :
- The compound's pungent odor and toxic properties make it suitable for use as a natural pesticide. It can deter pests while being less harmful to beneficial insects compared to synthetic pesticides. Studies have noted its efficacy against various agricultural pests, providing an eco-friendly alternative for pest management strategies .
-
Plant Growth Regulation :
- There is emerging evidence that isothiocyanates can influence plant growth and development. This compound may affect root development and nutrient uptake, potentially enhancing crop yields under specific conditions.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of this compound compared to other isothiocyanates:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl Isothiocyanate | Simple Isothiocyanate | Widely used in the food industry; less potent biologically |
| Phenethyl Isothiocyanate | Aromatic Isothiocyanate | Stronger anticancer properties than ethyl variants |
| Benzyl Isothiocyanate | Aromatic Isothiocyanate | Exhibits strong antimicrobial activity |
| (S)-(-)-1-(4-Bromophenyl)ethyl Isothiocyanate | Enantiomeric counterpart | Similar properties but different stereochemistry |
Case Studies
- A notable case study involved the use of this compound in combination therapies for breast cancer treatment. Researchers found that this compound significantly reduced tumor size when used alongside established chemotherapeutic agents, demonstrating its potential as an adjunct therapy .
- Another study focused on its application in agriculture, where it was tested against common pests in crops like cabbage and broccoli. Results showed a marked decrease in pest populations without adversely affecting non-target organisms, highlighting its potential as a sustainable pest control agent .
Mechanism of Action
The mechanism of action of ®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function or altering their activity. The bromophenyl group may also contribute to the compound’s overall biological activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent and Stereochemical Variations
The compound belongs to a class of aryl ethyl isothiocyanates with varying substituents on the phenyl ring. Key analogues include:
Physicochemical and Reactivity Trends
- Electrophilicity : The isothiocyanate group’s electrophilicity is modulated by substituents. Bromine’s electron-withdrawing nature enhances the electrophilic character of (R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate compared to methoxy-substituted analogues .
- Solubility : Fluorine and methoxy derivatives exhibit higher solubility in polar solvents (e.g., acetonitrile) due to increased polarity or resonance effects, whereas bromine’s hydrophobicity favors lipid-rich environments .
- Stereochemical Impact : The R-configuration in the target compound may confer distinct biological interactions. For example, enantiomers of 1-(4-Methoxyphenyl)Ethyl Isothiocyanate show differential binding to enzymes like myrosinase in hydrolysis studies .
Biological Activity
(R)-(-)-1-(4-Bromophenyl)ethyl isothiocyanate (commonly referred to as 4-Bromophenyl ethyl isothiocyanate) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₈BrNS
- Molecular Weight : 242.14 g/mol
- Structure : Contains a bromophenyl group attached to an ethyl isothiocyanate moiety, contributing to its unique reactivity and biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines, including:
- HepG2 (human liver cancer)
- HT-29 (human colon cancer)
- MCF-7 (human breast cancer)
In vitro assays have demonstrated that this compound can induce apoptosis in these cell lines, with mechanisms involving cell cycle arrest and increased expression of pro-apoptotic factors. For example, a study reported significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective growth inhibition at low concentrations .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.2 | Apoptosis induction |
| HT-29 | 22.5 | Cell cycle arrest |
| MCF-7 | 10.0 | Pro-apoptotic factor activation |
Antimicrobial Activity
This compound also shows promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
A recent study assessed its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent in treating infections caused by resistant strains .
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| E. coli | 32 | Bactericidal |
| S. aureus | 16 | Bactericidal |
| Candida albicans | 64 | Fungicidal |
The biological activity of this compound can be attributed to its electrophilic nature, which allows it to participate in nucleophilic reactions with cellular macromolecules. This reactivity leads to the modification of proteins and nucleic acids, ultimately triggering cellular stress responses that culminate in apoptosis or necrosis in cancer cells .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Direct Reaction of Isothiocyanates with Brominated Aromatic Compounds :
- This method involves reacting ethyl bromide with thiourea derivatives followed by cyclization.
- Nucleophilic Substitution Reactions :
- Utilizing suitable leaving groups on brominated phenyl compounds to introduce the isothiocyanate functionality.
Case Studies
Several case studies have demonstrated the efficacy of this compound in experimental models:
- Study on HepG2 Cells : This study illustrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage .
- Antimicrobial Efficacy Against Resistant Strains : A clinical isolate study showed that this compound effectively inhibited biofilm formation in multidrug-resistant S. aureus, suggesting its potential use in combination therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate, and what critical parameters influence yield and enantiopurity?
- Methodological Answer : The synthesis typically begins with (R)-1-(4-Bromophenyl)ethylamine, which reacts with thiophosgene or safer substitutes like triphosgene under anhydrous conditions (e.g., dichloromethane at 0–25°C). Key parameters include strict temperature control to prevent racemization, stoichiometric excess of thiophosgene (1.2–1.5 eq), and inert atmosphere maintenance to avoid hydrolysis. Intermediate carbamothioic chloride formation is monitored via TLC (Rf ~0.5 in hexane:EtOAc 8:2). Purification via flash chromatography (silica gel, gradient elution) ensures ≥98% enantiomeric excess (ee), verified by chiral HPLC using a Chiralpak® IA column .
Q. How is the enantiomeric purity of this compound validated in research settings?
- Methodological Answer : Enantiopurity is assessed using polarimetry ([α]D²⁵ = -42.5° in chloroform) and chiral stationary-phase HPLC. For HPLC, a mobile phase of hexane:isopropanol (95:5) at 1.0 mL/min resolves enantiomers (retention times: 8.2 min for R-enantiomer, 9.5 min for S-enantiomer). Nuclear Overhauser Effect (NOE) spectroscopy in CDCl₃ further confirms stereochemical assignment by analyzing spatial proximity between the bromophenyl group and ethyl chain protons .
Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- FT-IR : Peaks at 2120 cm⁻¹ (N=C=S stretching) and 1580 cm⁻¹ (C-Br vibration).
- ¹H/¹³C NMR : Key signals include δ 4.85 ppm (quintet, CH-NCS) and δ 122.3 ppm (C-Br).
- HRMS : [M+H]+ at m/z 256.9874 (calc. 256.9871).
Cross-validation with X-ray crystallography (e.g., CCDC deposition) resolves ambiguities in bond angles and torsion .
Advanced Research Questions
Q. How can racemization be minimized during large-scale synthesis or prolonged storage?
- Methodological Answer : Racemization is suppressed by:
- Low-temperature synthesis (<10°C) to reduce thermal energy-driven configurational flipping.
- Protecting group strategies : Temporary silylation of the amine precursor before thiophosgene reaction.
- Storage : Anhydrous conditions (molecular sieves) at -20°C in amber vials to prevent light-induced degradation. Stability studies show <1% racemization over 6 months under these conditions .
Q. What electronic effects does the 4-bromophenyl substituent impart on the isothiocyanate’s reactivity?
- Methodological Answer : The electron-withdrawing bromine increases electrophilicity of the N=C=S group, accelerating nucleophilic additions (e.g., with amines or thiols). Hammett substituent constants (σ⁺ = +0.78) correlate with a 3.2-fold rate enhancement compared to non-halogenated analogs. Competitive experiments with 2-bromo or 4-methoxy derivatives show slower kinetics (krel = 0.5 and 0.3, respectively), confirming para-bromo’s activating role .
Q. How can researchers quantify trace impurities or degradation products in this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) detects impurities at 254 nm. Limit of detection (LOD) for hydrolyzed thiourea byproducts is 0.05% w/w. LC-MS/MS with MRM transitions (m/z 257 → 183) identifies oxidative degradation products. For chiral impurities, a cyclodextrin-based capillary electrophoresis method achieves resolution of 1.5 for R/S enantiomers .
Q. What strategies enable selective functionalization of the isothiocyanate group in complex molecular systems?
- Methodological Answer : Site-selective reactions exploit the isothiocyanate’s ambident nucleophilicity:
- Thiourea formation : React with primary amines (e.g., benzylamine) in THF at 25°C (yield >90%).
- Ring-opening reactions : Epoxides or aziridines undergo regioselective attack at the thiocarbonyl sulfur.
- Metal coordination : Pd-catalyzed cross-couplings retain the NCS group when using mild bases (K₂CO₃ vs. NaOH) .
Q. How does steric hindrance from the ethyl group influence biological interactions in receptor-binding studies?
- Methodological Answer : Molecular docking simulations (AutoDock Vina) reveal the ethyl group occupies a hydrophobic pocket in P2X7 receptors, enhancing binding affinity (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for methyl analogs). In vitro assays using HEK293 cells transfected with rat P2X7 show IC₅₀ = 12 nM, compared to 180 nM for the non-chiral analog, highlighting stereospecificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
